

Potential Therapeutic Targets of 1-Methylimidazole-4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylimidazole-4-sulfonamide**

Cat. No.: **B034921**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological targets of **1-Methylimidazole-4-sulfonamide** is limited in publicly available literature. This guide summarizes the therapeutic potential of this compound based on the reported activities of its derivatives, where **1-Methylimidazole-4-sulfonamide** serves as a key structural moiety. The presented targets are therefore considered potential avenues for further investigation.

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic compound featuring a sulfonamide group, a well-established pharmacophore in medicinal chemistry. While this specific molecule is primarily available as a building block for chemical synthesis, the analysis of patent literature and scientific publications reveals that derivatives incorporating this scaffold exhibit significant inhibitory activity against a range of therapeutically relevant proteins. This technical guide consolidates the available data on these derivatives to illuminate the potential therapeutic targets of the core **1-Methylimidazole-4-sulfonamide** structure.

Potential Therapeutic Targets

Based on the biological evaluation of its derivatives, **1-Methylimidazole-4-sulfonamide** is a promising scaffold for the development of inhibitors targeting several key proteins implicated in

various disease states. The primary potential therapeutic targets identified are protein kinases, particularly those involved in cell cycle regulation and signaling, as well as transporters and other enzymes.

Protein Kinase Inhibition

Derivatives of **1-Methylimidazole-4-sulfonamide** have been investigated for their activity against several protein kinases. Notably, these include Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase alpha (PI3K α).

- Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, the inhibition of CDK9 is a promising strategy in oncology.
- Phosphoinositide 3-kinase alpha (PI3K α): This enzyme is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Other Potential Targets

Beyond protein kinases, derivatives of **1-Methylimidazole-4-sulfonamide** have shown inhibitory activity against other important drug targets:

- Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis, its inhibition is a potential therapeutic strategy for type 2 diabetes.
- Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 can modulate neurotransmission and is being explored for the treatment of schizophrenia and other CNS disorders.

Data Presentation: Inhibitory Activities of **1-Methylimidazole-4-sulfonamide** Derivatives

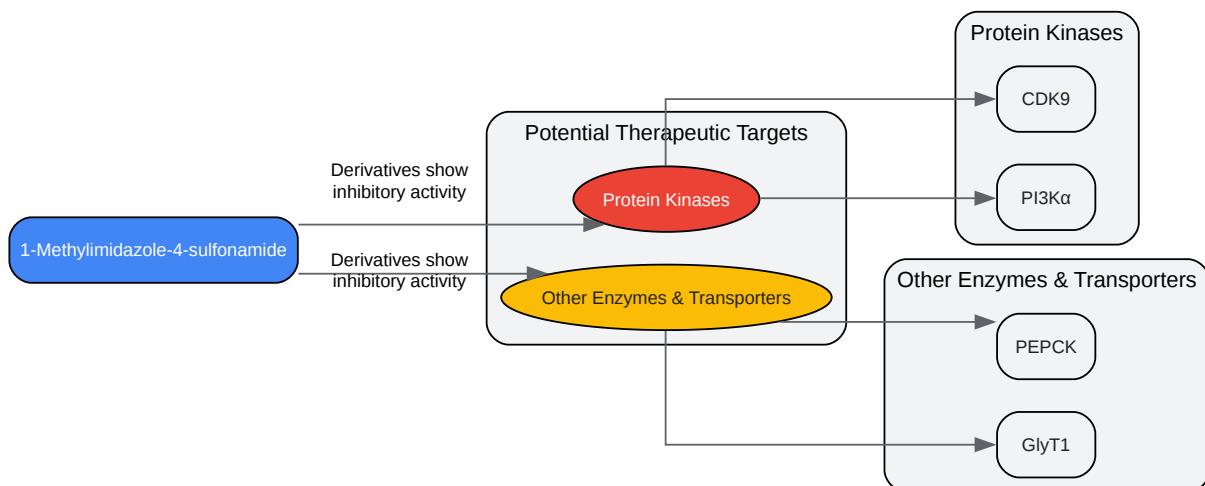
The following tables summarize the quantitative data for various derivatives containing the **1-Methylimidazole-4-sulfonamide** moiety.

Target	Derivative Structure/Descripti on	Activity (IC50/Ki)	Reference
Protein Kinases			
PI3K α	N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methylimidazole-4-sulfonamide	13.6 nM	[1]
Other Enzymes and Transporters			
CDK9	4,6-disubstituted aminopyrimidine derivatives	% inhibition at 10 μ M	[2]
Phosphoenolpyruvate carboxykinase	N-[4-[[3-Butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]-1-methylimidazole-4-sulfonamide	630.0 nM	[3]
Glycine Transporter 1 (GlyT1)	Tetraline and indane derivatives	IC50 < 1 μ M	[4]

Mandatory Visualizations

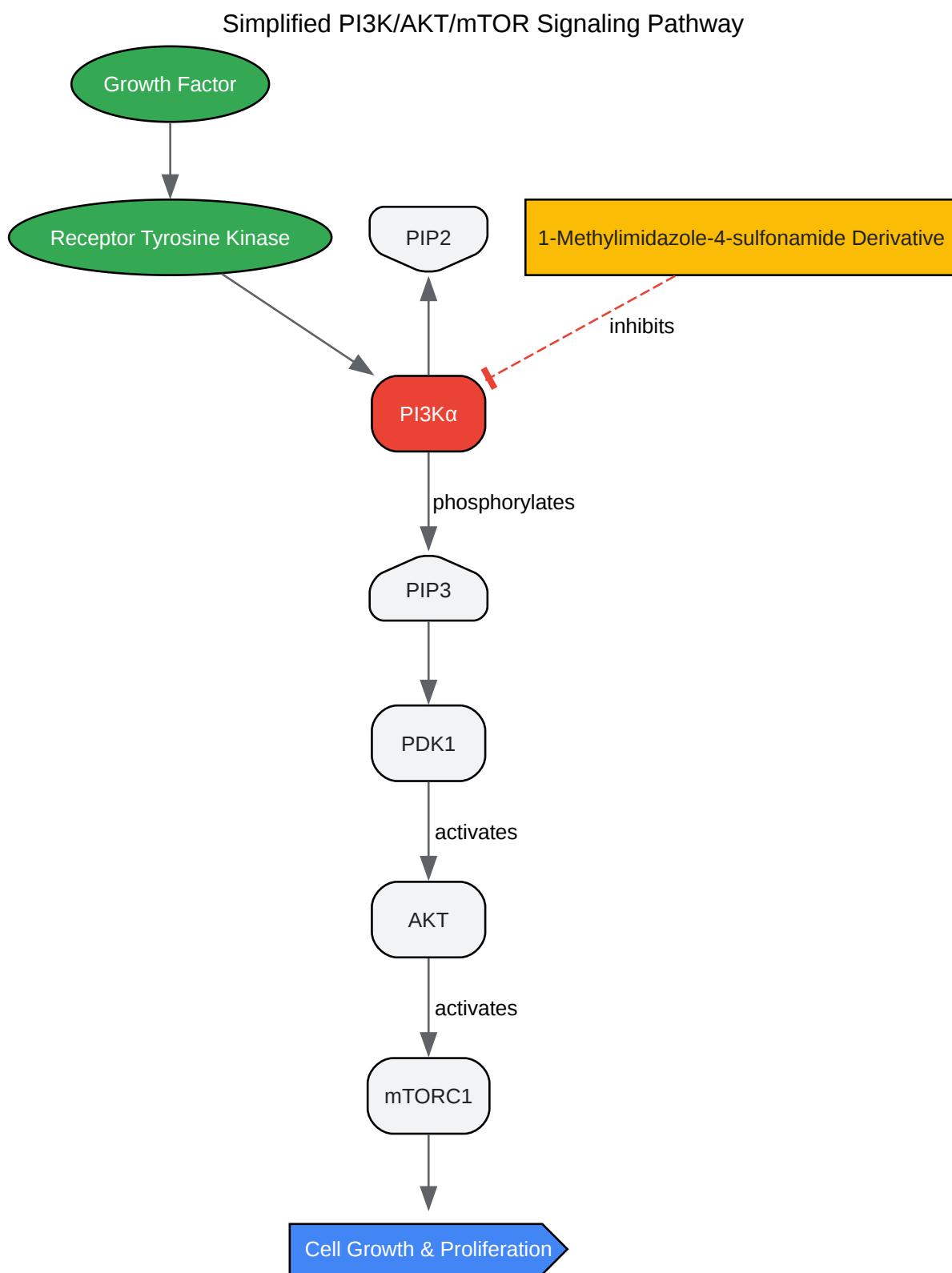
Logical Relationship of 1-Methylimidazole-4-sulfonamide to its Potential Targets

Potential Therapeutic Landscape of 1-Methylimidazole-4-sulfonamide Derivatives

[Click to download full resolution via product page](#)

Caption: Potential therapeutic targets of **1-Methylimidazole-4-sulfonamide** derivatives.

PI3K/AKT/mTOR Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of PI3K α by a **1-Methylimidazole-4-sulfonamide** derivative.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of the exact **1-Methylimidazole-4-sulfonamide** derivatives are proprietary and found within patent literature. However, standardized methodologies for assessing the inhibition of the identified target classes are provided below.

General Protocol for Protein Kinase Inhibition Assay (e.g., PI3K α)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ value of a test compound.

1. Reagents and Materials:

- Recombinant human PI3K α enzyme
- PIP2 (substrate)
- ATP (co-factor)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Test compound (**1-Methylimidazole-4-sulfonamide** derivative) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

2. Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).
- Add the PI3K α enzyme and PIP2 substrate solution in kinase buffer to each well.

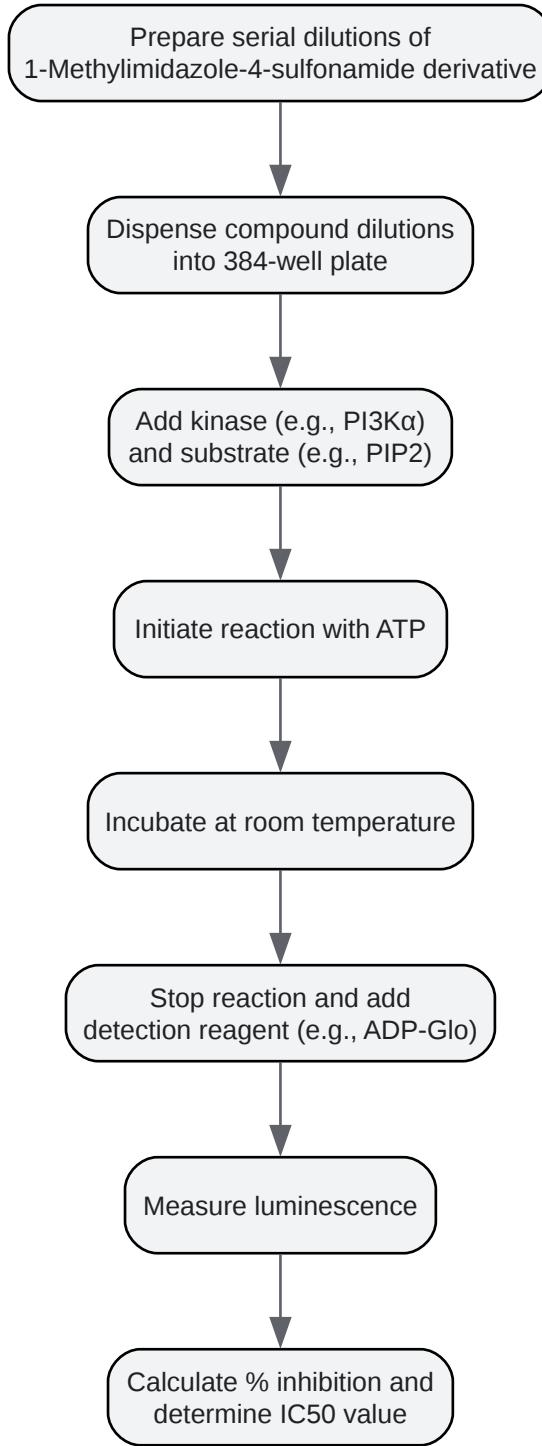
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.

3. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Workflow for In Vitro Kinase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining kinase inhibition.

Conclusion

While direct biological data for **1-Methylimidazole-4-sulfonamide** is not extensively documented, the consistent appearance of this scaffold in potent inhibitors of various therapeutic targets, including protein kinases and transporters, strongly suggests its value as a foundational structure in drug discovery. The data presented in this guide, derived from its more complex analogs, provides a strong rationale for further investigation of **1-Methylimidazole-4-sulfonamide** and its close derivatives as potential therapeutic agents. Future studies should focus on the synthesis and direct biological evaluation of this core molecule to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-imidazole-4-sulfonamide | C4H7N3O2S | CID 2736885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Therapeutic Targets of 1-Methylimidazole-4-sulfonamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034921#potential-therapeutic-targets-of-1-methylimidazole-4-sulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com